2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-21-13-14(12-20-21)29(26,27)23-8-4-7-22(9-10-23)19(25)18-11-16(24)15-5-2-3-6-17(15)28-18/h2-3,5-6,11-13H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADPUAPEBDBSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a chromenone moiety with a pyrazole and diazepane framework. The presence of the sulfonyl group enhances its biological activity by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 382.43 g/mol |
| Boiling Point | Predicted 715.8 ± 70.0 °C |
| Density | 1.54 ± 0.1 g/cm³ |
| Color | White to off-white |
Biological Activity Overview
Research indicates that compounds containing pyrazole and chromenone structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Significant against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.
- Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is thought to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission, particularly those related to anxiety and depression.
- Cell Cycle Interference : By affecting pathways that regulate the cell cycle, it may induce apoptosis in cancer cells.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound exhibited significant activity against Staphylococcus aureus at concentrations as low as 0.01 mg/mL. This suggests that the structural features contribute to its potency against bacterial pathogens .
Antioxidant Activity
A comparative analysis of antioxidant activities revealed that the compound demonstrated effective radical scavenging abilities, comparable to established antioxidants like ascorbic acid. This was measured using DPPH and ABTS assays, indicating its potential use in formulations aimed at reducing oxidative damage .
Anticancer Studies
In vitro studies have shown that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
- Core Structure: The target compound’s coumarin core distinguishes it from pyridine (Compound 27) and pyrrole-based analogs. Coumarins are known for planar aromaticity, facilitating π-π stacking with protein targets, whereas pyrroles and pyridines may engage in hydrogen bonding via lone pairs .
- However, the absence of a chlorophenyl carbamoyl group (as in Compound 27) may reduce hydrophobicity .
- Diazepane vs. Benzodiazepine: The 1,4-diazepane in the target compound is a non-fused 7-membered ring, offering greater conformational flexibility compared to the rigid benzodiazepine in Compound 4g. This flexibility may enhance adaptability to diverse binding sites but reduce selectivity .
Preparation Methods
Base-Catalyzed Pechmann Condensation
The Pechmann reaction between resorcinol and β-keto esters under acidic conditions yields 4-hydroxycoumarin. For 2-carboxy substitution:
Oxidation to 2-Carboxylic Acid
4-Hydroxycoumarin undergoes oxidation using Jones reagent (CrO₃/H₂SO₄):
- Reagents : 4-hydroxycoumarin (1.0 eq), CrO₃ (3.0 eq), H₂SO₄ (10% v/v).
- Conditions : 0°C, 2 hours.
- Workup : Quenching with ice, filtration, recrystallization (ethanol).
Synthesis of Fragment B: 4-Sulfonamido-1,4-diazepane
Diazepane Ring Formation
1,4-diazepane is synthesized via cyclization of 1,4-diamine precursors:
Sulfonylation with 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
The diazepane undergoes sulfonylation:
- Reagents : 1,4-diazepane (1.0 eq), 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq), triethylamine (2.0 eq).
- Conditions : Dry dichloromethane, 0°C to room temperature, 6 hours.
- Workup : Washing with HCl (1M), drying (Na₂SO₄), solvent evaporation.
Coupling of Fragments A and B
Amide Bond Formation
The carboxylic acid (Fragment A) reacts with the amine (Fragment B) using coupling agents:
- Reagents : 2-carboxy-4H-chromen-4-one (1.0 eq), 4-sulfonamido-1,4-diazepane (1.1 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMAP (0.1 eq).
- Conditions : Dry DMF, nitrogen atmosphere, 24 hours.
- Workup : Dilution with water, extraction with EtOAc, column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).
Optimization and Analytical Validation
Reaction Monitoring
Yield Optimization Table
| Step | Reagent Stoichiometry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | 1.2 eq sulfonyl chloride | DCM | 6 | 78 |
| Amide coupling | 1.5 eq EDCl | DMF | 24 | 72 |
Alternative Green Synthesis Approaches
Aqueous-Mediated Coupling
Replacing DMF with water and using imidazole as a catalyst:
Microwave-Assisted Synthesis
Reducing reaction time via microwave irradiation:
Challenges and Troubleshooting
- Sulfonyl Chloride Stability : 1-methyl-1H-pyrazole-4-sulfonyl chloride is hygroscopic; storage under argon is critical.
- Diazepane Ring Strain : Use of high-dilution conditions prevents oligomerization during cyclization.
- Coupling Efficiency : Excess EDCl (1.5 eq) and HOBt mitigate low reactivity of the coumarin carboxylate.
Q & A
Q. What are the key synthetic strategies for preparing 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one?
The synthesis typically involves multi-step reactions, including sulfonation of the pyrazole moiety, diazepane ring formation, and chromenone coupling. For example, sulfonyl group introduction can be achieved via refluxing with chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification . Coupling reactions between diazepane intermediates and chromenone derivatives may require anhydrous conditions and catalysts like DMAP or DCC for carbonyl bond formation .
Q. How can structural characterization be systematically performed for this compound?
Use a combination of 1H/13C NMR to identify functional groups (e.g., sulfonyl, diazepane, chromenone) and confirm regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., verifying the chromenone ring conformation) . For example, 1H NMR peaks at δ 7.8–8.2 ppm may indicate aromatic protons from the chromenone moiety .
Q. What functional groups dominate its reactivity, and how do they influence pharmacological activity?
The sulfonyl group enhances solubility and hydrogen-bonding capacity, the diazepane ring provides conformational flexibility for target binding, and the chromenone core contributes to π-π stacking interactions with biological targets (e.g., kinases or GPCRs) . Pyrazole moieties often act as bioisosteres for heterocyclic pharmacophores in kinase inhibitors .
Q. Which pharmacological targets are most relevant for this compound?
Precedent compounds with chromenone-pyrazole hybrids show activity against protein kinases (e.g., CDK inhibitors) and inflammatory mediators (e.g., COX-2) . Diazepane sulfonates are explored for CNS targets due to their blood-brain barrier permeability .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and purity?
Apply flow chemistry principles to control reaction parameters (temperature, residence time) for sulfonation and coupling steps. Use response surface methodology to optimize reagent stoichiometry and solvent ratios. For example, Omura-Sharma-Swern oxidation in flow systems improves reproducibility and reduces side reactions .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Re-evaluate docking studies using molecular dynamics simulations to account for protein flexibility. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Discrepancies may arise from solvation effects or off-target interactions not modeled in silico .
Q. What computational methods predict its metabolic stability and toxicity?
Density functional theory (DFT) calculates redox potentials of the chromenone moiety to predict oxidative metabolism. ADMET predictors (e.g., SwissADME) analyze sulfonyl group hydrolysis susceptibility. Compare with in vitro microsomal assays to validate .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
Synthesize analogs with variations in the pyrazole methyl group, diazepane substituents, or chromenone substituents. Test in kinase inhibition assays (e.g., IC50 measurements) and correlate with steric/electronic parameters (Hammett constants, logP) . For example, bulkier diazepane substituents may enhance selectivity for PI3K over CDK targets .
Q. What strategies mitigate stability issues during storage or biological assays?
Lyophilize the compound under inert gas to prevent sulfonyl group hydrolysis. Use differential scanning calorimetry (DSC) to identify optimal storage temperatures. Stabilize chromenone oxidation by adding antioxidants (e.g., BHT) in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
